molecular formula C14H12O5 B10754041 2,3,4'-Trihydroxy-4-methoxybenzophenone

2,3,4'-Trihydroxy-4-methoxybenzophenone

Cat. No.: B10754041
M. Wt: 260.24 g/mol
InChI Key: YYQLEVUVEAKBKB-UHFFFAOYSA-N
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Description

2,3,4’-Trihydroxy-4-methoxybenzophenone is a benzophenone derivative characterized by the presence of three hydroxyl groups and one methoxy group on its benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4’-Trihydroxy-4-methoxybenzophenone can be synthesized through several methods. One common approach involves the reaction of benzoic acid with pyrogallol in the presence of zinc chloride at elevated temperatures. Another method utilizes Amberlyst-15, a strongly acidic ion exchanger, in chlorobenzene at high temperatures .

Industrial Production Methods

Industrial production of 2,3,4’-Trihydroxy-4-methoxybenzophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,4’-Trihydroxy-4-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenone derivatives.

Mechanism of Action

The mechanism of action of 2,3,4’-Trihydroxy-4-methoxybenzophenone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,3,4’-Trihydroxy-4-methoxybenzophenone can be compared with other benzophenone derivatives:

These comparisons highlight the unique structural features and functional groups of 2,3,4’-Trihydroxy-4-methoxybenzophenone, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

(2,3-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C14H12O5/c1-19-11-7-6-10(13(17)14(11)18)12(16)8-2-4-9(15)5-3-8/h2-7,15,17-18H,1H3

InChI Key

YYQLEVUVEAKBKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)O)O)O

Origin of Product

United States

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